molecular formula C23H26N6 B6570562 N6-butyl-N6-methyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946368-91-8

N6-butyl-N6-methyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B6570562
CAS No.: 946368-91-8
M. Wt: 386.5 g/mol
InChI Key: XNXQHYOAFAXQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-butyl-N6-methyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by distinct substituents at the N4, N6, and position 1 of its heterocyclic core. The N4 position is substituted with a 4-methylphenyl group, while the N6 position features a butyl and methyl group in a dimethylated configuration. The core structure includes a phenyl group at position 1, contributing to its planar aromatic system. Pyrazolo[3,4-d]pyrimidine derivatives are of significant interest in medicinal chemistry due to their structural resemblance to purines, enabling interactions with enzymes like kinases or phosphodiesterases .

Properties

IUPAC Name

6-N-butyl-6-N-methyl-4-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6/c1-4-5-15-28(3)23-26-21(25-18-13-11-17(2)12-14-18)20-16-24-29(22(20)27-23)19-9-7-6-8-10-19/h6-14,16H,4-5,15H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXQHYOAFAXQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-butyl-N6-methyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the reaction of appropriate precursors such as phenylhydrazine and a suitable β-diketone under acidic conditions[_{{{CITATION{{{2{N6-butyl-N6-methyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d ](https://wwwbenchchemcom/zh/product/b6570562){{{CITATION{{{_2{N6-butyl-N6-methyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo3,4-d ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{N6-butyl-N6-methyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo3,4-d ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound may be used to study its interactions with biological targets, such as enzymes or receptors. It can serve as a tool compound to investigate biological pathways and mechanisms.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its biological activity may be explored for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N6-butyl-N6-methyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound may modulate signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N6-butyl-N6-methyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be contextualized by comparing it to related pyrazolo[3,4-d]pyrimidine derivatives. Below is a detailed analysis of key analogs:

Structural and Physicochemical Comparison

Compound Name N4 Substituent N6 Substituent(s) Position 1 Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 4-methylphenyl Butyl + methyl Phenyl C25H28N6* 412.54* High lipophilicity due to branched alkyl groups; potential for enhanced membrane permeability.
N6-(4-methylbenzyl)-N4-(2-methylphenyl)-1-phenyl analog 2-methylphenyl 4-methylbenzyl Phenyl C27H25N6 433.55 Bulky benzyl group may hinder binding to sterically restricted enzyme pockets.
N4-(4-methylphenyl)-N6,N6-dipropyl-1-phenyl (G932-0043) 4-methylphenyl Dipropyl Phenyl C24H28N6 400.53 Moderate lipophilicity; dipropyl groups balance solubility and hydrophobicity.
N6-[2-(diethylamino)ethyl]-N4-(3-methylphenyl)-1-phenyl (G932-0072) 3-methylphenyl 2-(diethylamino)ethyl Phenyl C24H29N7 415.54 Basic amino group improves aqueous solubility; potential for pH-dependent activity.
N4-(3-chloro-4-methylphenyl)-N6-ethyl-1-methyl ( compound) 3-chloro-4-methylphenyl Ethyl Methyl C17H18ClN7 355.82 Chlorine atom introduces electronegativity, potentially enhancing halogen bonding.
N4,N6-bis(isopropyl)-1-phenyl ( compound) Isopropyl Isopropyl Phenyl C17H22N6 310.40 Compact structure with low molecular weight; limited steric hindrance.

*Note: The molecular formula and weight of the target compound are inferred based on structural similarities to analogs.

Key Findings from Comparative Analysis

Substituent Effects on Lipophilicity: The target compound’s N6-butyl-methyl groups confer higher lipophilicity compared to dipropyl (G932-0043) or ethyl () substituents, which may enhance passive diffusion across biological membranes . In contrast, the diethylaminoethyl group in G932-0072 introduces polarity, improving solubility in acidic microenvironments (e.g., tumor tissues) .

Steric and Electronic Modifications :

  • The 4-methylphenyl group at N4 in the target compound provides a hydrophobic aromatic moiety, whereas analogs with halogenated N4 substituents (e.g., 3-chloro-4-methylphenyl in ) exhibit enhanced electronic interactions with target proteins .
  • Bulky substituents like 4-methylbenzyl () may reduce binding affinity to enzymes with steric constraints, whereas smaller groups (e.g., isopropyl in ) allow for broader target compatibility .

Biological Activity Implications: While direct activity data for the target compound is unavailable, derivatives such as N4-ethyl-N6,1-diphenyl (7a in ) demonstrate anticancer activity, suggesting that the phenyl and alkylamine groups in the target may similarly engage with kinase targets .

Biological Activity

N6-butyl-N6-methyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound notable for its potential biological activities, particularly as an inhibitor of casein kinase 1 (CK1). This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which has been extensively studied for its anticancer properties and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N6, with a molecular weight of approximately 386.5 g/mol. Its structure features multiple functional groups that contribute to its biological activity. The presence of butyl and methyl substituents at the N6 position and a 4-methylphenyl group at the N4 position enhances its lipophilicity and potentially improves bioavailability compared to other compounds in the same class .

Inhibition of Casein Kinase 1 (CK1)

Research has demonstrated that this compound exhibits significant inhibitory effects on CK1, an enzyme implicated in various cancers and neurodegenerative diseases. The inhibition of CK1 may lead to the modulation of cellular processes such as cell cycle regulation and apoptosis .

Key Findings:

  • IC50 Values: Studies have shown that related pyrazolo[3,4-d]pyrimidine derivatives have IC50 values ranging from 45 to 97 nM against various cancer cell lines .
  • Apoptotic Induction: Flow cytometric analyses indicate that compounds with similar scaffolds can induce apoptosis in cancer cells at low micromolar concentrations. For instance, one derivative exhibited an IC50 of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) .

Comparative Biological Activity

The following table summarizes the biological activities of various pyrazolo[3,4-d]pyrimidine derivatives alongside this compound:

Compound NameStructural FeaturesBiological ActivityIC50 (µM)Unique Aspects
This compoundButyl and methyl groupsCK1 inhibitionTBDEnhanced lipophilicity
Pyrazolo[3,4-d]pyrimidine derivative 1aPyrazolo scaffoldAntitumor activity2.24 (A549)Induces apoptosis
Pyrazolo[3,4-d]pyrimidine derivative 12bEGFR inhibitorAntiproliferative0.016 (EGFR WT)Potent against mutant EGFR

Study on Antitumor Activity

In a study focusing on the antitumor activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • Objective: To evaluate the cytotoxic effects on various cancer cell lines.
  • Methodology: The MTT assay was employed to assess cell viability.
  • Results: The compound demonstrated significant cytotoxicity against multiple tumor cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results indicated that structural modifications could enhance activity .

The proposed mechanism by which these compounds exert their biological effects includes:

  • Inhibition of specific kinases involved in cell cycle regulation.
  • Induction of apoptosis through mitochondrial pathways.

This multi-targeted approach may provide a therapeutic advantage over traditional single-target drugs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.